molecular formula C11H12N2O3 B8439138 1-Ethyl-5-methoxy-1h-pyrrolo[2,3-c]pyridine-2-carboxylic acid

1-Ethyl-5-methoxy-1h-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Cat. No. B8439138
M. Wt: 220.22 g/mol
InChI Key: OXAQZEWBRINCRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09127003B2

Procedure details

To a solution of 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (500 mg, 2.60 mmol) (available from, for example, Activate Scientific GmbH) in dimethyl sulfoxide (DMSO) (5 mL) was added potassium hydroxide (438 mg, 7.81 mmol) and bromoethane (0.427 mL, 5.72 mmol). The reaction was stirred at room temperature for 18 h before adding further potassium hydroxide (120 mg) and bromoethane (0.13 ml). After stirring for a further 4 h, the reaction mixture was stood under nitrogen for ca. 66 h. It was then partitioned between water and diethyl ether. The layers were separated and the aqueous was washed with diethyl ether. The aqueous was acidified to pH=3, and was extracted with ethyl acetate (twice). The combined ethyl acetate extracts were washed with water and concentrated in vacuo to yield the title compound as a pale beige solid (148 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
438 mg
Type
reactant
Reaction Step Two
Quantity
0.427 mL
Type
reactant
Reaction Step Three
Quantity
120 mg
Type
reactant
Reaction Step Four
Quantity
0.13 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[CH:11]=[C:10]([C:12]([OH:14])=[O:13])[NH:9][C:6]2=[CH:7][N:8]=1.[OH-].[K+].Br[CH2:18][CH3:19]>CS(C)=O>[CH2:18]([N:9]1[C:6]2=[CH:7][N:8]=[C:3]([O:2][CH3:1])[CH:4]=[C:5]2[CH:11]=[C:10]1[C:12]([OH:14])=[O:13])[CH3:19] |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
COC=1C=C2C(=CN1)NC(=C2)C(=O)O
Step Two
Name
Quantity
438 mg
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0.427 mL
Type
reactant
Smiles
BrCC
Step Four
Name
Quantity
120 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.13 mL
Type
reactant
Smiles
BrCC
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for a further 4 h
Duration
4 h
WAIT
Type
WAIT
Details
the reaction mixture was stood under nitrogen for ca. 66 h
Duration
66 h
CUSTOM
Type
CUSTOM
Details
It was then partitioned between water and diethyl ether
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the aqueous was washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (twice)
WASH
Type
WASH
Details
The combined ethyl acetate extracts were washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)N1C(=CC=2C1=CN=C(C2)OC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 148 mg
YIELD: CALCULATEDPERCENTYIELD 25.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.